molecular formula C26H20O6 B11394284 6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-methylbenzoate

6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-methylbenzoate

Cat. No.: B11394284
M. Wt: 428.4 g/mol
InChI Key: VQKIKFMIWJPESA-UHFFFAOYSA-N
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Description

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 2-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a cycloheptafuran ring, and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 2-METHYLBENZOATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Construction of the Cycloheptafuran Ring: This step often involves the use of cyclization reactions, such as the Diels-Alder reaction, to form the cycloheptafuran core.

    Introduction of the Methylbenzoate Ester: This can be done through esterification reactions, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 2-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and methylbenzoate moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 2-METHYLBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 2-METHYLBENZOATE involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The molecular pathways involved include the modulation of microtubule assembly and the inhibition of tubulin polymerization .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.

    Methyl Benzoate: Shares the methylbenzoate ester group.

    Cycloheptafuran Derivatives: Compounds with similar cycloheptafuran rings.

Uniqueness

6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-4-OXO-4H-CYCLOHEPTA[C]FURAN-8-YL 2-METHYLBENZOATE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H20O6

Molecular Weight

428.4 g/mol

IUPAC Name

[6-(1,3-benzodioxol-5-yl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 2-methylbenzoate

InChI

InChI=1S/C26H20O6/c1-14-6-4-5-7-19(14)26(28)32-23-12-18(17-8-9-21-22(11-17)30-13-29-21)10-20(27)24-15(2)31-16(3)25(23)24/h4-12H,13H2,1-3H3

InChI Key

VQKIKFMIWJPESA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC(=CC(=O)C3=C(OC(=C23)C)C)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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